1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione
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Overview
Description
1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione is a synthetic organic compound with the molecular formula C18H13ClN2O4 and a molecular weight of 356.76 g/mol . This compound is characterized by its imidazolidine-2,4,5-trione core structure, which is substituted with a benzyl group and a 2-(2-chlorophenyl)-2-oxoethyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione typically involves the reaction of benzylamine with 2-(2-chlorophenyl)-2-oxoacetic acid in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or ethanol. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction parameters .
Chemical Reactions Analysis
1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and mild reducing agents for reduction reactions. Major products formed from these reactions include various substituted imidazolidine derivatives and oxo compounds .
Scientific Research Applications
1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-Benzyl-3-[2-(2-fluorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione: This compound has a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
1-Benzyl-3-[2-(2-bromophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione:
1-Benzyl-3-[2-(2-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione: The methyl group substitution can affect the compound’s stability and interaction with biological targets.
These similar compounds highlight the uniqueness of this compound, particularly in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-14-9-5-4-8-13(14)15(22)11-21-17(24)16(23)20(18(21)25)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWACJNFDWRJAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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